2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
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Overview
Description
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic aromatic amine that belongs to the imidazo[1,2-a]pyridine family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have a broad range of biological activity . They have been shown to possess antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives interact with various biological targets to exert their effects . For instance, they have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These interactions suggest that the compound may affect cell cycle regulation, calcium signaling, and neurotransmission, among other pathways.
Result of Action
It’s known that imidazo[1,2-a]pyridine derivatives have a broad range of biological effects . For instance, they have shown antimicrobial properties against Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline typically involves the reaction of 2-aminopyridine with appropriate alkylating agents under controlled conditions. One common method includes the use of α-bromoketones and 2-aminopyridines, which undergo a tandem cyclization/bromination reaction in the presence of tert-butyl hydroperoxide (TBHP) and iodine (I2) in toluene . Another approach involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization and functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in aqueous or organic solvents.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in solvents such as chloroform (CHCl3) or ethyl acetate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the development of materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Exhibits antimicrobial activity against Staphylococcus aureus.
Zolimidine: An antiulcer drug containing the imidazo[1,2-a]pyridine moiety.
Uniqueness
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-5-4-8-17-9-13(16-14(10)17)11-6-2-3-7-12(11)15/h2-9H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBLHPUFTCYWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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